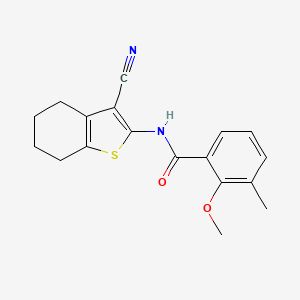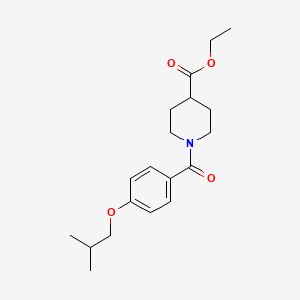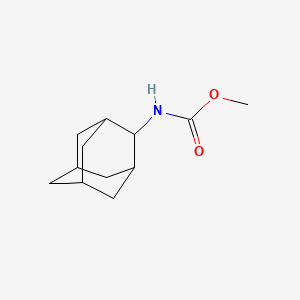![molecular formula C17H20N2O4S B4409874 N-(3-{[(3-hydroxyphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4409874.png)
N-(3-{[(3-hydroxyphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide
Vue d'ensemble
Description
N-(3-{[(3-hydroxyphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of the heat shock protein 90 (HSP90), a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of various client proteins.
Mécanisme D'action
N-(3-{[(3-hydroxyphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide binds to the ATP-binding pocket of this compound, preventing the binding of ATP and disrupting the chaperone function of this compound. This leads to the degradation of client proteins, including several oncogenic proteins, such as HER2, AKT, and BCR-ABL. The degradation of these proteins results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
The inhibition of this compound by this compound has several biochemical and physiological effects. In cancer cells, the inhibition of this compound leads to the degradation of several oncogenic proteins, resulting in the inhibition of cancer cell growth and survival. Additionally, the inhibition of this compound has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-{[(3-hydroxyphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a potent and selective inhibitor of this compound, making it an ideal tool for studying the function of this compound and its role in cancer. However, one limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-(3-{[(3-hydroxyphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the efficacy and safety of this compound in clinical trials for cancer treatment. Additionally, the identification of biomarkers for patient selection and the development of combination therapies with other cancer treatments are also potential future directions.
Applications De Recherche Scientifique
N-(3-{[(3-hydroxyphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide has been extensively studied in the field of cancer research. This compound is overexpressed in many cancer cells and is essential for the stability and function of several oncogenic proteins. Therefore, the inhibition of this compound has been proposed as a potential therapeutic strategy for cancer treatment. This compound has shown promising results in preclinical studies as a potent and selective inhibitor of this compound, leading to the degradation of client proteins and inducing cell death in cancer cells.
Propriétés
IUPAC Name |
N-[3-[(3-hydroxyphenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-10-8-11(2)17(12(3)16(10)18-13(4)20)24(22,23)19-14-6-5-7-15(21)9-14/h5-9,19,21H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFJRYHDQORHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C)C)S(=O)(=O)NC2=CC(=CC=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(benzylamino)carbonyl]phenyl propionate](/img/structure/B4409796.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409810.png)
![4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4409823.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4409836.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4409842.png)
amine hydrochloride](/img/structure/B4409844.png)
![4-methoxy-N-[(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4409851.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4409852.png)
![3-methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4409862.png)



![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cycloheptanamine hydrochloride](/img/structure/B4409883.png)